molecular formula C6H16Cl2N2O B2725353 6-Methyl-1,4-diazepan-6-ol;dihydrochloride CAS No. 2305256-00-0

6-Methyl-1,4-diazepan-6-ol;dihydrochloride

Cat. No. B2725353
CAS RN: 2305256-00-0
M. Wt: 203.11
InChI Key: HGPBQXIDDMARIK-UHFFFAOYSA-N
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Description

6-Methyl-1,4-diazepan-6-ol;dihydrochloride is a chemical compound with the CAS Number: 2305256-00-0 . It has a molecular weight of 203.11 and its IUPAC name is 6-methyl-1,4-diazepan-6-ol dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-6(9)4-7-2-3-8-5-6;;/h7-9H,2-5H2,1H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Overview of 1,4-Diazepines

1,4-Diazepines, including compounds like 6-Methyl-1,4-diazepan-6-ol; dihydrochloride, exhibit a broad spectrum of biological activities, making them of significant interest in medicinal chemistry. Research has demonstrated their potential in treating various conditions due to their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These compounds are actively studied for their synthetic routes, chemical reactions, and biological efficacy, aiming to exploit their pharmaceutical capabilities further (Rashid et al., 2019).

Environmental Impact and Treatment

The environmental occurrence, fate, and transformation of benzodiazepines, including similar compounds to 6-Methyl-1,4-diazepan-6-ol; dihydrochloride, have been a concern due to their prescription in large quantities and potential as emerging environmental contaminants. Studies have highlighted the presence of benzodiazepine derivatives in various water bodies, emphasizing the need for effective water treatment processes to remove these compounds. Research into their removal efficiency during water treatment processes has shown that combinational treatments might be necessary to address their recalcitrant nature effectively (Kosjek et al., 2012).

Pharmacological Insights

The pharmacological actions of various benzodiazepines have been extensively reviewed, offering insights into their mechanisms of action, clinical applications, and the therapeutic benefits of 1,4-diazepine derivatives. Such reviews contribute to understanding the complex interactions these compounds have within the body, their safety profiles, and their use in different therapeutic contexts. This knowledge base supports ongoing research and development efforts aimed at optimizing the therapeutic applications of 1,4-diazepines and related compounds in clinical settings (Ashby & Wang, 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

6-methyl-1,4-diazepan-6-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-6(9)4-7-2-3-8-5-6;;/h7-9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPBQXIDDMARIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCNC1)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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